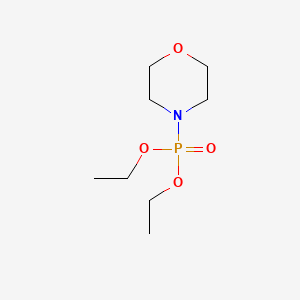
Phosphonic acid, morpholino-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, morpholino-, diethyl ester is an organophosphorus compound that belongs to the class of phosphonate esters These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom, which is further bonded to an organic group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, morpholino-, diethyl ester can be synthesized through several methods. One common method involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . Another method is the Mannich-type condensation, which involves the reaction of a carbonyl compound, an amine, and a phosphite . Additionally, catalytic cross-coupling reactions can be employed to synthesize phosphonate esters .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yields and purity. The use of microwave-assisted synthesis has been reported to accelerate the reaction process and improve efficiency . Industrial production methods also focus on minimizing the use of hazardous reagents and optimizing reaction conditions to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, morpholino-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to other functional groups.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, such as phosphonates, phosphonamides, and phosphonothioates . These products have diverse applications in different fields due to their unique chemical properties.
Aplicaciones Científicas De Investigación
Phosphonic acid, morpholino-, diethyl ester has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of phosphonic acid, morpholino-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can form strong hydrogen bonds and coordinate with metal ions, which allows it to interact with enzymes and other biomolecules . These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its bioactive effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Phosphonic acid, morpholino-, diethyl ester can be compared with other similar compounds, such as:
Phosphoric acid esters: These compounds have similar chemical structures but differ in their reactivity and applications.
Phosphinic acid esters: These compounds have a different oxidation state of phosphorus and exhibit distinct chemical properties.
Phosphonothioates: These compounds contain sulfur atoms and have unique biological activities.
Propiedades
Número CAS |
37097-43-1 |
|---|---|
Fórmula molecular |
C8H18NO4P |
Peso molecular |
223.21 g/mol |
Nombre IUPAC |
4-diethoxyphosphorylmorpholine |
InChI |
InChI=1S/C8H18NO4P/c1-3-12-14(10,13-4-2)9-5-7-11-8-6-9/h3-8H2,1-2H3 |
Clave InChI |
GNLJOAHHAPACCT-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(N1CCOCC1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13953073.png)
![3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13953081.png)



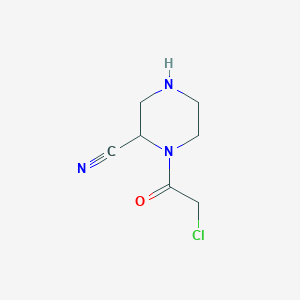
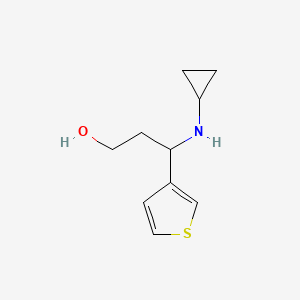
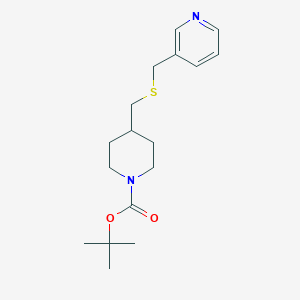

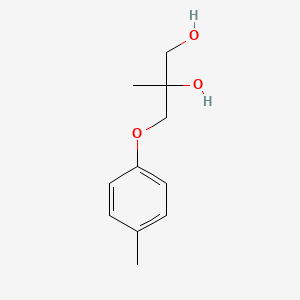
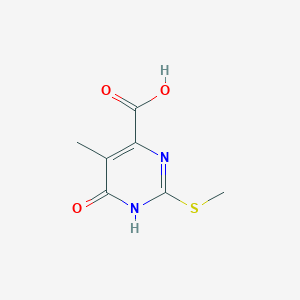
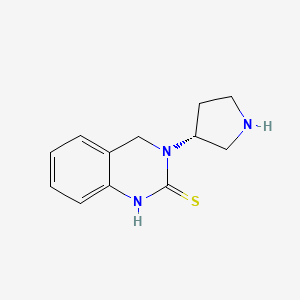
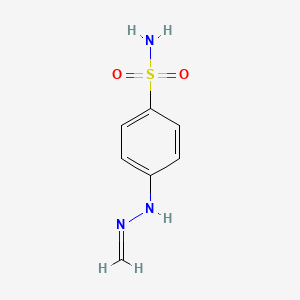
![Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13953159.png)
